molecular formula C16H16N2O5 B5524416 4-methoxy-N-(2-methoxybenzyl)-3-nitrobenzamide

4-methoxy-N-(2-methoxybenzyl)-3-nitrobenzamide

Cat. No. B5524416
M. Wt: 316.31 g/mol
InChI Key: OIANKIIJSNARCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as cyclometalated complexes derived from N-methoxy-4-nitrobenzamide, involves C–H bond activation processes. These syntheses typically utilize metal catalysis with metals like rhodium, iridium, and ruthenium to form complexes with defined molecular structures, as demonstrated by Tao Zhou et al. (2018) in their study of rhodium, iridium, and ruthenium complexes of N-methoxy-4-nitrobenzamide (Zhou et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction analysis, revealing intricate details about their crystal and molecular structure. For instance, the structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole was characterized by Kristin Ebert et al. (2012), showcasing the compound's crystallization in a triclinic space group (Ebert et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to the formation of various complex structures and intermediates. For example, V. G. Shtamburg et al. (2012) studied the reactions of N-chloro-N-methoxy-4-nitrobenzamide, revealing its ability to undergo selective formation of N-acetoxy-N-methoxy-4-nitrobenzamide under specific conditions (Shtamburg et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as crystal growth, vibrational effects, and hydrogen bonding, have been extensively studied. Research by E. Bravanjalin Subi et al. (2022) provides insights into the structural, vibrational, and hydrogen bonding interactions of synthesized compounds like 4-Methoxy-N-(nitrobenzylidene)-aniline, contributing to our understanding of their physical characteristics (Subi et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other substances, are crucial for the application and further modification of these compounds. Studies like the one conducted by Wataru Kurosawa et al. (2003) on the preparation of secondary amines from primary amines via 2‐Nitrobenzenesulfonamides, shed light on the chemical behavior and potential applications of these molecules (Kurosawa et al., 2003).

Scientific Research Applications

  • Protection of Hydroxyl Functions : The use of 4-nitrobenzyl group for protecting hydroxyl functions in chemical synthesis has been documented. This group can be selectively removed in the presence of other benzyl-type protecting groups (Koichi Kukase et al., 1990).

  • Amidine Protection in Synthesis : The application of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol demonstrates the use of similar chemical structures in the synthesis of substituted benzamidines, which is crucial for multiparallel solution phase synthesis (C. Bailey et al., 1999).

  • Photocatalytic Oxidation : Studies on photocatalytic oxidation of derivatives of benzyl alcohol, including 4-methoxybenzyl alcohol, into corresponding aldehydes using titanium dioxide under visible light irradiation reveal potential applications in chemical synthesis and environmental technology (S. Higashimoto et al., 2009).

  • Synthesis of Model Compounds : Research into the synthesis and photoreactivity of molecules with substituted nitrobenzyl groups bonded to specific amides shows their potential in understanding chemical reactions under irradiation (A. Katritzky et al., 2003).

  • Photocatalytic Partial Oxidation : Investigations into photocatalytic partial oxidation of 4-methoxybenzyl alcohol and 4-nitrobenzyl alcohol to aldehydes or acids under simulated solar light using metal-loaded TiO2 catalysts reveal applications in green chemistry and environmental remediation (S. Yurdakal et al., 2017).

  • Corrosion Inhibition : The study on the effect of electron-withdrawing nitro and electron-releasing methoxy substituents on the inhibition behavior of N-Phenyl-benzamide derivatives demonstrates their potential as corrosion inhibitors (Ankush Mishra et al., 2018).

  • Synthesis of Thermosensitive Polymers : The nitroxide-mediated radical polymerizations of compounds with 4-vinylbenzyl methoxy groups indicate their use in creating thermosensitive, water-soluble polymers with potential applications in materials science (Bin Zhao et al., 2005).

properties

IUPAC Name

4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-22-14-6-4-3-5-12(14)10-17-16(19)11-7-8-15(23-2)13(9-11)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIANKIIJSNARCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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